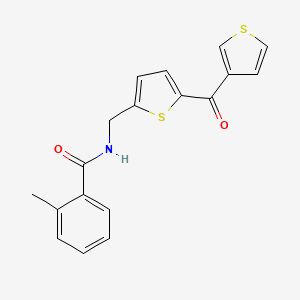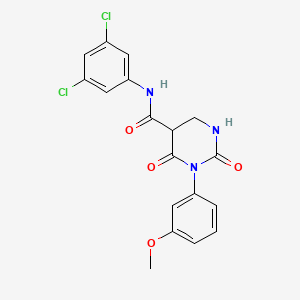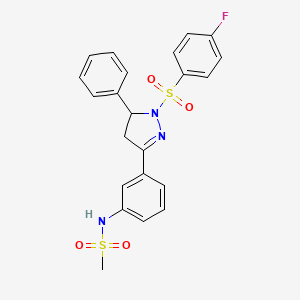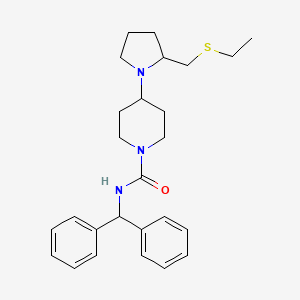![molecular formula C14H22N2O3 B2817344 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide CAS No. 1333708-39-6](/img/structure/B2817344.png)
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide is a synthetic organic compound with the molecular formula C14H22N2O3 and a molecular weight of 266.341 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a cyano group and a pentanamide moiety adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}pentanamide typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 1,4-dioxaspiro[45]decan-8-one with a suitable amine to introduce the cyano groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound shares the spirocyclic structure but has different substituents, leading to distinct chemical properties and applications.
1,4-Dioxaspiro[4.5]decan-8-yl Benzoate: Another similar compound with a benzoate group instead of the cyano and pentanamide moieties.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound features an azaspiro structure, which introduces nitrogen into the ring system.
Uniqueness
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide is unique due to its specific combination of functional groups and spirocyclic structure.
Propiedades
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-4-12(17)16-13(11-15)5-7-14(8-6-13)18-9-10-19-14/h2-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEJVBHHPGBKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCC2(CC1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzyl-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817261.png)

![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)

![2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2817276.png)

![3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B2817279.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)
